benzyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. . Common reagents used in these reactions include benzyl bromide, methylamine, and propoxyphenyl derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
Benzyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Benzyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
What sets benzyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
benzyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-3-14-30-20-11-9-19(10-12-20)23-22(24(29)31-16-18-7-5-4-6-8-18)17(2)26-25-27(23)21(28)13-15-32-25/h4-12,23H,3,13-16H2,1-2H3 |
InChI Key |
RYLQXEMDCPPOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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